molecular formula C22H17ClO4S B2552557 [4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate CAS No. 331460-92-5

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate

Cat. No.: B2552557
CAS No.: 331460-92-5
M. Wt: 412.88
InChI Key: SLDWCVFIMKUVKF-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate is a useful research compound. Its molecular formula is C22H17ClO4S and its molecular weight is 412.88. The purity is usually 95%.
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Scientific Research Applications

Chemical Properties and Applications

This compound, belonging to the broader class of sulfonated esters and phenyl compounds, may share characteristics and applications with other similarly structured chemicals. Research into related compounds has highlighted several key areas of interest:

  • Environmental Persistence and Effects :

    • Parabens, structurally similar due to their ester linkages and phenolic nature, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental persistence of such compounds and their potential as weak endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015) sourcesource.
  • Synthetic Utilities :

    • Research into the synthetic applications of compounds with similar phenyl and ester functionalities has shown their utility in creating a variety of heterocyclic compounds. This suggests the compound could potentially be used as a building block in organic synthesis, especially in the creation of complex molecular architectures (Ibrahim, 2011) sourcesource.
  • Antioxidant and Pharmacological Effects :

    • Phenolic compounds, including those with structural similarities to the compound , have been noted for their antioxidant and various pharmacological effects. Research has highlighted their roles in preventing oxidative stress and potential therapeutic applications in treating metabolic syndrome and related disorders (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017) sourcesourcesource.
  • Biodegradation and Environmental Impact :

    • The biodegradability and environmental impact of sulfonic acid esters are crucial areas of research. Studies on related compounds could provide insight into the environmental fate, potential bioaccumulation, and degradation pathways of "4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester", guiding safe handling and disposal practices.

Properties

IUPAC Name

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO4S/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)27-28(25,26)21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLDWCVFIMKUVKF-GIDUJCDVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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